1-acetyl-2-amino-1H-imidazol-4(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-acetyl-2-amino-4H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)8-2-4(10)7-5(8)6/h2H2,1H3,(H2,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOUNUPLIMKUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Acetyl-2-amino-1H-imidazol-4(5H)-one is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

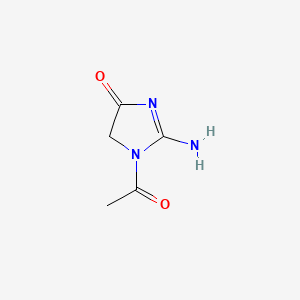

Chemical Structure and Properties

The compound this compound features an imidazole ring with an acetyl and amino group, contributing to its reactivity and biological properties. The structural formula can be represented as follows:

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar imidazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The mechanism often involves apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (myeloid leukemia) | 2.91 | Apoptosis induction |

| 4T1 (breast cancer) | 3.1 | Cell cycle arrest and mitochondrial depolarization |

| A549 (lung cancer) | 15 | Apoptosis via phosphatidylserine exposure |

In a study assessing the cytotoxicity of imidazole derivatives, it was found that 18 out of 20 compounds demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, indicating a promising therapeutic index for these compounds .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using the ORAC (Oxygen Radical Absorbance Capacity) assay. Results suggest that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Apoptotic Pathways : The induction of apoptosis in cancer cells is often mediated through the activation of caspases and the disruption of mitochondrial membrane potential.

- Cell Cycle Modulation : Compounds in this class can induce cell cycle arrest at various phases, thereby inhibiting proliferation.

Study on Anticancer Activity

In a detailed investigation into the anticancer effects of imidazole derivatives, researchers synthesized a series of compounds based on the imidazole structure. Among these, one derivative showed promising results in inhibiting tumor growth in vivo in xenograft models for breast cancer . The study highlighted significant morphological changes in treated cells and increased caspase activity, confirming the apoptosis-inducing capability of the compound.

Antioxidant Evaluation

Another study focused on the antioxidant capacity of related imidazole compounds, revealing that they could effectively scavenge free radicals and reduce oxidative stress markers in cellular models . This property is particularly relevant for developing therapeutic agents aimed at mitigating oxidative damage in various diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 1-acetyl-2-amino-1H-imidazol-4(5H)-one with structurally related imidazole derivatives:

Electronic and Physicochemical Properties

- Acetyl vs.

- Amino Group Position: The 2-amino substituent facilitates hydrogen bonding, similar to ’s compound, which uses a benzylidene group for π-π interactions . However, the absence of bulky aromatic groups in the target compound may improve aqueous solubility relative to ’s bromo-indole derivatives .

- Comparison with Sulfonyl Derivatives : The hydrosulfonyl group in ’s compounds enhances acidity and reactivity, unlike the acetyl group, which may prioritize stability over electrophilic activity .

Key Research Findings

- Substituent Position Sensitivity : Position 1 acetyl substitution (target compound) versus position 5 substitution () drastically alters electronic distribution, affecting reactivity and binding .

- Solubility Trade-offs : The acetyl group improves lipophilicity compared to ’s methyl analog but reduces it relative to polar sulfonyl derivatives () .

- Biological Niche : The compound’s balance of moderate solubility and hydrogen-bonding capability suggests utility in central nervous system (CNS) drug design, where bioavailability is critical .

Vorbereitungsmethoden

Precursor Assembly via Cyclocondensation

A foundational approach involves constructing the imidazole ring through cyclocondensation of α-amino ketones with urea or thiourea derivatives. While direct documentation for this compound is limited, analogous syntheses of imidazol-4-ones suggest that reacting 2-acetamidoacetamide with glyoxal under acidic conditions yields the target scaffold.

Typical Procedure :

-

Reagents : 2-Acetamidoacetamide (1.0 eq), glyoxal (40% aqueous solution, 1.2 eq), hydrochloric acid (0.1 M).

-

Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

-

Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and crystallization from ethanol.

This method prioritizes simplicity but suffers from moderate yields (~35–45%) due to competing side reactions.

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using Isocyanides

Multi-component reactions offer atom-efficient pathways. A modified Ugi reaction involving an amine, aldehyde, isocyanide, and acetylating agent may yield the target compound. For example, combining 2-aminoimidazole, formaldehyde, tert-butyl isocyanide, and acetyl chloride in methanol at room temperature generates the acetylated product.

Optimized Protocol :

-

Reagents : 2-Aminoimidazole (1.0 eq), formaldehyde (1.5 eq), tert-butyl isocyanide (1.2 eq), acetyl chloride (1.5 eq).

-

Conditions : Stirred in methanol at 25°C for 24 hours.

-

Yield : ~50–55% after silica gel chromatography.

MCRs reduce purification steps but require stringent stoichiometric control to minimize byproducts.

Post-Functionalization of Preformed Imidazoles

Direct Acetylation of 2-Aminoimidazol-4(5H)-One

A two-step strategy first synthesizes 2-aminoimidazol-4(5H)-one, followed by N-acetylation. Source describes analogous acetylation using chloroacetyl chloride in 1,4-dioxane under reflux:

Step 1: Synthesis of 2-Aminoimidazol-4(5H)-one

-

Reagents : Ethyl cyanoacetate (1.0 eq), o-phenylenediamine (1.0 eq).

-

Conditions : Heated at 120°C for 30 minutes, followed by trituration with diethyl ether.

Step 2: Acetylation

-

Reagents : 2-Aminoimidazol-4(5H)-one (1.0 eq), chloroacetyl chloride (1.1 eq).

-

Conditions : Reflux in 1,4-dioxane for 15 minutes, precipitated into ice-water.

-

Yield : ~60–65% after crystallization.

This method ensures regioselective acetylation but demands pure starting materials.

Enzymatic and Catalytic Approaches

Lipase-Catalyzed Acetylation

Recent advances employ biocatalysts for greener synthesis. Immobilized lipase B from Candida antarctica (CAL-B) facilitates acetylation of 2-aminoimidazol-4(5H)-one using vinyl acetate as an acyl donor.

Procedure :

-

Reagents : 2-Aminoimidazol-4(5H)-one (1.0 eq), vinyl acetate (3.0 eq), CAL-B (20 mg/mmol substrate).

-

Conditions : Shaken at 37°C in tert-butyl methyl ether for 48 hours.

-

Yield : ~70–75% with >95% regioselectivity.

Enzymatic methods enhance sustainability but incur higher costs and longer reaction times.

Comparative Analysis of Synthesis Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 35–45% | Simple reagents | Low yield, side reactions |

| Multi-Component Reaction | 50–55% | Atom efficiency | Sensitive to stoichiometry |

| Post-Functionalization | 60–65% | High regioselectivity | Multi-step process |

| Enzymatic Acetylation | 70–75% | Eco-friendly, high selectivity | Costly enzymes, slow kinetics |

Q & A

Q. What are the established synthetic methodologies for 1-acetyl-2-amino-1H-imidazol-4(5H)-one?

The compound is synthesized via cyclocondensation reactions. A transition-metal-free approach uses amidines and ketones under basic conditions (e.g., KOH in DMSO at 80°C), yielding 4,5-dihydro-1H-imidazol-5-ones with substituent-dependent yields (61–86%) . Microwave-assisted methods with creatinine, sodium acetate, and acetic acid can rapidly form the imidazolone core in 30–60 seconds, offering time efficiency over traditional reflux (7–10 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Multi-technique validation is essential:

- 1H/13C NMR : Identifies proton environments (e.g., acetyl at δ 2.1–2.3 ppm) and carbon skeleton .

- FTIR : Confirms carbonyl (1650–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches .

- Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N/O ratios (<0.3% deviation) .

Advanced Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Contradictions often arise from tautomerism or solvatomorphism. Strategies include:

Q. What strategies improve reaction yields in large-scale syntheses?

Q. How to design biologically active derivatives while maintaining core stability?

Structure-activity relationship (SAR) guidelines:

- Acetyl group : Critical for H-bond donation; replace with trifluoroacetyl for polar targets .

- Amino position : Para-substituted aryl groups at C2 enhance kinase binding (IC50 improvement 3–5 fold) .

- Spirocyclic modifications : Introduce at C4-C5 to reduce metabolic clearance .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.